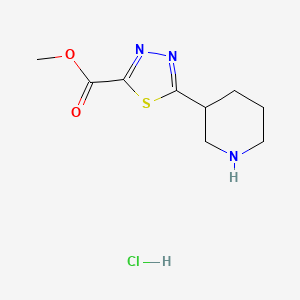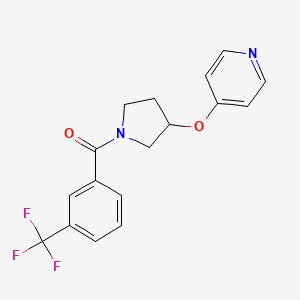
[(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(3-(trifluorométhyl)phényl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C17H15F3N2O2 and its molecular weight is 336.314. The purity is usually 95%.
BenchChem offers high-quality (3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bien sûr! Voici une analyse complète des applications de recherche scientifique de [(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(3-(trifluorométhyl)phényl)méthanone:
Développement Pharmaceutique
Ce composé présente un intérêt significatif dans la recherche pharmaceutique en raison de son potentiel en tant que squelette pour le développement de médicaments. Le cycle pyrrolidine est connu pour sa polyvalence en chimie médicinale, contribuant à l'espace pharmacophore et améliorant la stéréochimie des molécules . Cela en fait un composant précieux dans la conception de nouveaux médicaments ciblant diverses maladies, notamment le cancer, les maladies cardiovasculaires et les troubles neurologiques.
Agents Antibactériens
Des recherches ont montré que les dérivés de la pyrrolidine peuvent présenter de puissantes propriétés antibactériennes . La présence du groupe trifluorométhyle dans le composé augmente sa lipophilie, ce qui peut améliorer sa capacité à pénétrer les membranes cellulaires bactériennes. Cela en fait un candidat prometteur pour le développement de nouveaux agents antibactériens, en particulier contre les souches résistantes.
Applications Antivirales
La structure du composé suggère une activité antivirale potentielle. Des composés similaires ont été étudiés pour leur capacité à inhiber la réplication virale en ciblant les enzymes virales ou en interférant avec l'entrée du virus dans les cellules hôtes . Cela en fait un candidat pour des recherches plus approfondies dans le développement de médicaments antiviraux, en particulier pour les infections virales émergentes.
Propriétés Anti-inflammatoires
Le groupe trifluorométhyle est connu pour améliorer la stabilité métabolique et la biodisponibilité des composés . Cela, combiné au cycle pyrrolidine, suggère que le composé pourrait être exploré pour ses propriétés anti-inflammatoires. Il peut agir en inhibant les enzymes clés ou les voies de signalisation impliquées dans la réponse inflammatoire, ce qui le rend utile dans le traitement des maladies inflammatoires chroniques.
Agents Neuroprotecteurs
Compte tenu de la capacité du composé à interagir avec diverses cibles biologiques, il pourrait être étudié pour ses effets neuroprotecteurs. Des composés ayant des structures similaires ont montré des promesses pour protéger les neurones du stress oxydatif et de l'apoptose . Cela pourrait être bénéfique dans le traitement des maladies neurodégénératives telles que la maladie d'Alzheimer et de Parkinson.
Thérapeutiques du Cancer
La structure unique du composé en fait un candidat potentiel pour la thérapie anticancéreuse. Le cycle pyrrolidine peut améliorer l'affinité de liaison aux récepteurs des cellules cancéreuses, tandis que le groupe trifluorométhyle peut améliorer les propriétés pharmacocinétiques du composé . Les recherches pourraient se concentrer sur sa capacité à inhiber la prolifération des cellules cancéreuses et à induire l'apoptose.
Recherche Cardiovasculaire
Le composé peut également avoir des applications dans la recherche cardiovasculaire. Ses caractéristiques structurelles suggèrent qu'il pourrait être utilisé pour développer de nouveaux traitements contre les maladies cardiovasculaires en ciblant des enzymes ou des récepteurs spécifiques impliqués dans la fonction cardiaque et la régulation de la pression artérielle .
Troubles Métaboliques
Enfin, le composé pourrait être exploré pour son potentiel dans le traitement des troubles métaboliques. Le groupe trifluorométhyle peut améliorer la stabilité et la biodisponibilité du composé, ce qui en fait un candidat prometteur pour les médicaments ciblant les voies métaboliques impliquées dans des conditions telles que le diabète et l'obésité .
Propriétés
IUPAC Name |
(3-pyridin-4-yloxypyrrolidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2/c18-17(19,20)13-3-1-2-12(10-13)16(23)22-9-6-15(11-22)24-14-4-7-21-8-5-14/h1-5,7-8,10,15H,6,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZWRIXZFCLZEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride](/img/structure/B2453084.png)

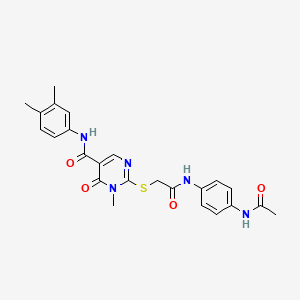
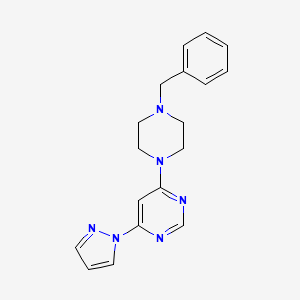
![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2453091.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2453092.png)

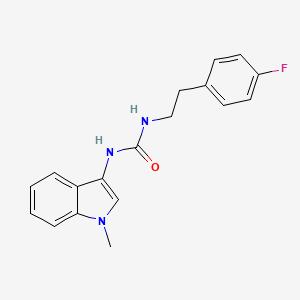
![1-[(4-Fluorophenyl)methyl]-3-[2-methoxy-4-(methylsulfanyl)butyl]urea](/img/structure/B2453096.png)
![tert-butyl rac-(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride](/img/structure/B2453098.png)

![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2453101.png)

